molecular formula C14H19BFNO6S B13492041 Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13492041
M. Wt: 359.2 g/mol
InChI Key: URWBVEHZTPVRNH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes a three-step substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Scientific Research Applications

Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both fluorine and sulfamoyl groups, which can impart specific reactivity and properties to the compound. This makes it particularly useful in specialized organic synthesis applications .

Properties

Molecular Formula

C14H19BFNO6S

Molecular Weight

359.2 g/mol

IUPAC Name

methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H19BFNO6S/c1-13(2)14(3,4)23-15(22-13)10-7-8(24(17,19)20)6-9(11(10)16)12(18)21-5/h6-7H,1-5H3,(H2,17,19,20)

InChI Key

URWBVEHZTPVRNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)OC)S(=O)(=O)N

Origin of Product

United States

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